molecular formula C15H22ClNO3 B1421864 2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride CAS No. 1258650-07-5

2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride

Cat. No.: B1421864
CAS No.: 1258650-07-5
M. Wt: 299.79 g/mol
InChI Key: BPDJPCBZUBTITH-UHFFFAOYSA-N
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Description

2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride is a chemical compound with the molecular formula C15H22ClNO3 and a molecular weight of 299.8 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride typically involves the reaction of 2-(2-Methylpiperidin-1-yl)ethanol with benzoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety during production .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, altering their function and triggering a cascade of biochemical reactions. These interactions can modulate various physiological processes, making it a valuable compound for research in drug development and other fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and reactivity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts .

Biological Activity

2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride, also known by its chemical formula C15H22ClNO3, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a unique structure that may influence its interaction with biological targets, leading to various therapeutic applications.

The compound is characterized by the following properties:

PropertyValue
Molecular Weight299.8 g/mol
Chemical FormulaC15H22ClNO3
IUPAC Name2-[2-(2-methylpiperidin-1-yl)ethoxy]benzoic acid; hydrochloride
PubChem CID50988195

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related compounds has shown their ability to inhibit cell proliferation in various cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating potent cytotoxic effects against cancer cells while sparing non-cancerous cells .

Mechanism of Action:
The mechanism of action for these compounds often involves:

  • Microtubule Destabilization: Certain derivatives have been shown to inhibit microtubule assembly, which is crucial for cell division .
  • Apoptosis Induction: Compounds have been reported to enhance caspase-3 activity, promoting apoptosis in cancer cells. For example, specific derivatives caused morphological changes and increased caspase-3 activity by 1.33 to 1.57 times at concentrations of 10 μM .

Anti-inflammatory Activity

Compounds with structural similarities to this compound have also demonstrated anti-inflammatory properties. These effects are generally attributed to the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Microtubule-Destabilizing Agents:
    • A series of compounds were tested for their ability to destabilize microtubules in vitro.
    • Results indicated that certain derivatives significantly inhibited microtubule assembly at concentrations as low as 20 μM, showcasing their potential as therapeutic agents against cancer .
  • Caspase Activation in Cancer Cells:
    • In a study focused on MDA-MB-231 cells, selected compounds induced apoptosis by enhancing caspase activity and causing cell cycle arrest in the G2/M phase at low concentrations (e.g., 2.5 μM) .

Properties

IUPAC Name

2-[2-(2-methylpiperidin-1-yl)ethoxy]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-12-6-4-5-9-16(12)10-11-19-14-8-3-2-7-13(14)15(17)18;/h2-3,7-8,12H,4-6,9-11H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDJPCBZUBTITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCOC2=CC=CC=C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.